molecular formula C12H13N3O B11889569 1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

Cat. No.: B11889569
M. Wt: 215.25 g/mol
InChI Key: RGSPSAXBFXZSGH-UHFFFAOYSA-N
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Description

1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a fused ring system combining imidazole and quinazoline moieties, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 1,3-diketones in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted quinazolines and imidazoles, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves the inhibition of specific enzymes such as PI3K and HDAC . By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. This dual inhibition can lead to the induction of apoptosis and the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both imidazole and quinazoline rings. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1,7-dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one

InChI

InChI=1S/C12H13N3O/c1-8-3-4-10-9(5-8)6-15-7-11(16)14(2)12(15)13-10/h3-5H,6-7H2,1-2H3

InChI Key

RGSPSAXBFXZSGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C(=O)CN3C2)C

Origin of Product

United States

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